![molecular formula C16H14N2O2S B2679193 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine CAS No. 866019-17-2](/img/structure/B2679193.png)
3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of New Compounds
Compounds with a sulfonamide group, such as “3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine”, are often used in the synthesis of new chemical compounds . They can be used to create novel structures with potential biological activities.
Computational Studies
Sulfonamide compounds are often subjects of computational studies to understand their structure and spectroscopic parameters . This can help in predicting the properties of new compounds before they are synthesized.
Antidepressant Agents
Some sulfonamide derivatives have shown potential as antidepressant agents . They have been evaluated for their antidepressant-like activity by tail suspension test (TST) and modified forced swimming test (MFST).
Analytical Tests
“3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine” could be used in analytical tests during early formulation feasibility studies . It can help in determining degradation impurities produced during stress studies.
Method Development
This compound could be used in the development, validation, and transfer of analytical methods . It can also be used in spiking studies during process R&D to demonstrate depletion upon recrystallization.
Targeting β-catenin
Some sulfonamide compounds have been found to target β-catenin, inducing its ubiquitination and proteasomal degradation . This could potentially be used in the development of treatments for diseases where β-catenin plays a role.
Wirkmechanismus
Target of Action
The primary target of 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .
Mode of Action
3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine acts by binding to β-catenin, a key protein in the Wnt/β-catenin signaling pathway . This binding promotes the degradation of β-catenin, leading to the downregulation of Wnt/β-catenin target genes . This interaction results in the selective decrease in cell viability of Wnt-dependent cells .
Biochemical Pathways
The affected pathway is the Wnt/β-catenin signaling pathway . The downstream effects of this pathway’s inhibition include decreased cell proliferation and increased cell differentiation, particularly in Wnt-dependent cells .
Result of Action
The molecular and cellular effects of 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine’s action include the degradation of β-catenin, downregulation of Wnt/β-catenin target genes, and decreased viability of Wnt-dependent cells . These effects could potentially lead to the inhibition of tumor growth in Wnt-dependent cancers .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonylquinolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)18-16(15)17/h2-10H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSOPAGFZARNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322361 | |
Record name | 3-(4-methylphenyl)sulfonylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine | |
CAS RN |
866019-17-2 | |
Record name | 3-(4-methylphenyl)sulfonylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.